molecular formula C15H18N6O B10898513 2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide

2-(1H-benzotriazol-1-yl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B10898513
M. Wt: 298.34 g/mol
InChI Key: PSAXQDDSYVNZEE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of benzotriazole with an appropriate acylating agent, followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of anhydrous aluminum chloride as a catalyst under neat conditions has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation under reduced pressure and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The benzotriazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazole rings.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis, where the compound helps in the efficient formation of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N~1~-[3-(3-methyl-1H-pyrazol-1-yl)propyl]acetamide is unique due to the presence of both benzotriazole and pyrazole rings, which enhance its reactivity and versatility in various chemical reactions. This dual-ring structure distinguishes it from other coupling reagents, providing unique advantages in specific synthetic applications.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[3-(3-methylpyrazol-1-yl)propyl]acetamide

InChI

InChI=1S/C15H18N6O/c1-12-7-10-20(18-12)9-4-8-16-15(22)11-21-14-6-3-2-5-13(14)17-19-21/h2-3,5-7,10H,4,8-9,11H2,1H3,(H,16,22)

InChI Key

PSAXQDDSYVNZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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